2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Refrigerant Development Solvent Engineering Phase-Change Chemistry

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 4459-16-9), also known as perfluoro-tert-butyl chloride or chlorotris(trifluoromethyl)methane, is a perfluorinated chloroalkane with the molecular formula C4ClF9. This compound is a member of the perfluoroalkyl chloride class, characterized by its fully fluorinated carbon backbone and a single chlorine atom on a tertiary carbon.

Molecular Formula C4ClF9
Molecular Weight 254.48 g/mol
CAS No. 4459-16-9
Cat. No. B1621465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
CAS4459-16-9
Molecular FormulaC4ClF9
Molecular Weight254.48 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl
InChIInChI=1S/C4ClF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14
InChIKeySHPWBDPPMAFZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 4459-16-9): Key Properties for Procurement Decisions


2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 4459-16-9), also known as perfluoro-tert-butyl chloride or chlorotris(trifluoromethyl)methane, is a perfluorinated chloroalkane with the molecular formula C4ClF9 . This compound is a member of the perfluoroalkyl chloride class, characterized by its fully fluorinated carbon backbone and a single chlorine atom on a tertiary carbon [1]. Its structure is defined by three trifluoromethyl groups attached to a central carbon bearing the chlorine, a branched architecture that differentiates it from linear perfluoroalkyl chlorides . The compound is typically supplied as a liquid with a reported boiling point of 25–27 °C, making it a volatile yet condensable fluid suitable for specialized solvent and refrigerant applications where halogenated solvents are required .

Why 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane Cannot Be Replaced by a Simple Analog


In-class perfluorinated chloroalkanes sharing the same molecular formula (C4ClF9) are not interchangeable due to fundamental differences in molecular architecture and resulting physiochemical properties. The branched perfluoro-tert-butyl structure of 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane places the chlorine atom on a sterically hindered tertiary carbon, a feature that directly impacts its boiling point, density, and chemical reactivity relative to its linear or other branched isomers. For instance, the linear isomer 1-chlorononafluorobutane (CAS 558-89-4) has a boiling point of 29–30 °C, a measurable difference from the target's 25–27 °C . In applications where precise boiling points, vapor pressures, or nucleophilic substitution kinetics are critical—such as in specialized solvent blends or predictable synthetic intermediates—such differences preclude simple, drop-in substitution. The following guide quantifies these key differentiators.

Quantitative Differentiation Evidence for 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane over Analogs


Boiling Point Comparison with the Linear Isomer

The target compound exhibits a boiling point approximately 4 °C lower than its linear constitutional isomer, 1-chlorononafluorobutane. For a compound intended for use as a refrigerant or a volatile solvent, a lower boiling point directly translates to higher vapor pressure at a given temperature, which can influence heat transfer coefficients and evaporation rates .

Refrigerant Development Solvent Engineering Phase-Change Chemistry

Boiling Point Contrast versus Fully Fluorinated Analog

The introduction of a single chlorine atom raises the boiling point dramatically relative to the fully fluorinated analog, perfluoroisobutane. This shift from a gaseous to a liquid state at room temperature significantly broadens its handling and application profile .

Refrigerant Selection Green Chemistry Chemical Engineering

Tertiary Carbon Reactivity and Synthetic Utility

The target compound features a chlorine atom on a tertiary carbon, which is more prone to undergo selective nucleophilic substitution and radical chemistry than the chlorine on a primary carbon in its linear isomer. During direct fluorination, tertiary alkyl chlorides are known to undergo 1,2-chloride shifts, a behavior not observed in primary alkyl chlorides, demonstrating distinct radical intermediate stabilities [1][2].

Organic Synthesis Fluorine Chemistry Radical Reactions

High Molecular Density for Specialized Fluorous Phase Applications

The target compound demonstrates a high density, a common trait of perfluorinated liquids, which is essential for fluorous biphasic systems. While its reported density of 1.61 g/cm³ is comparable to its linear isomer 1-chlorononafluorobutane, it is significantly higher than partially fluorinated alternatives like 1,1,1,3,3-pentafluorobutane (HFC-365mfc, ~1.12 g/cm³) .

Fluorous Synthesis Material Science Green Extraction

Targeted Application Scenarios for 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane Based on Differentiated Properties


Precision Solvent and Refrigerant Blends

In the formulation of high-performance refrigerant blends or volatile solvent systems, the precise boiling point is a critical design parameter. The target compound's boiling point of 25–27 °C offers a distinct advantage over the linear isomer 1-chlorononafluorobutane (29–30 °C) for applications requiring slightly higher vapor pressure at ambient temperatures, such as in specialized heat pumps or evaporative cooling circuits .

Synthesis of Perfluoro-tert-butyl Derivatives

The tertiary perfluoroalkyl chloride architecture of this compound makes it an ideal precursor for the synthesis of perfluoro-tert-butyl hypochlorites and related derivatives. The documented ability of tertiary perfluorinated chlorides to participate in controlled radical rearrangement pathways facilitates the preparation of highly branched perfluorinated synthons that are inaccessible from linear analogs. This is particularly valuable in the development of fluorinated pharmaceuticals, agrochemicals, or advanced materials .

Fluorous Biphasic Catalysis and Extractions

The combination of high density and the unique solvent properties of a perfluorinated liquid renders the target compound an effective component in fluorous biphasic systems. Its significantly higher density compared to many partially fluorinated solvents ensures excellent phase separation in liquid-liquid extractions, enabling efficient catalyst recycling and product purification in fluorous synthesis platforms .

Calibration Standards for Volatile Halogenated Compound Analysis

The compound's well-defined volatile nature and specific boiling point make it suitable for use as a calibration standard for analytical methods, such as gas chromatography-mass spectrometry (GC-MS), that target volatile halogenated hydrocarbons in environmental samples. Its branched structure provides a distinct retention time profile that can aid in the resolution of complex mixtures, offering a clear advantage over similar straight-chain perfluorinated analogs .

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